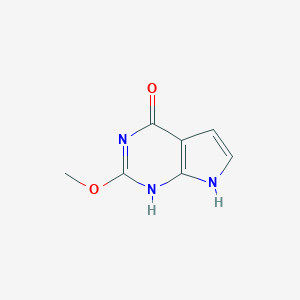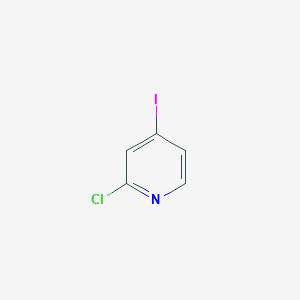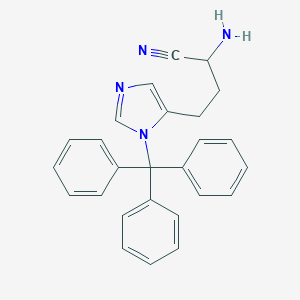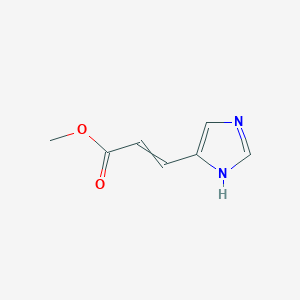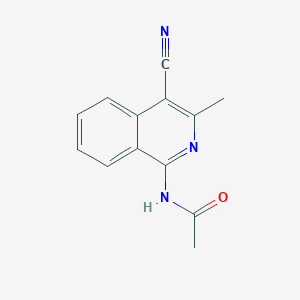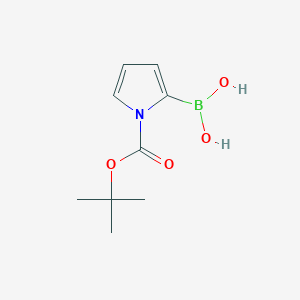
N-Boc-2-pyrroleboronic acid
概要
説明
N-Boc-2-pyrroleboronic acid: is a boronic acid derivative with the molecular formula C9H14BNO4 . It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further protected by a tert-butoxycarbonyl (Boc) group. This protection enhances the stability and reactivity of the compound, making it a versatile intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-pyrroleboronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction between a halogenated pyrrole and a boronic acid derivative.
Protection with Boc Group: The final step involves the protection of the pyrrole nitrogen with a tert-butoxycarbonyl group. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions:
Oxidation: N-Boc-2-pyrroleboronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various pyrrole derivatives.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like tetrakis(triphenylphosphine)palladium(0) are typical
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Pyrrole derivatives.
Substitution: Various substituted pyrrole compounds
科学的研究の応用
Chemistry: N-Boc-2-pyrroleboronic acid is widely used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products .
Biology and Medicine: In medicinal chemistry, this compound is used to develop boron-containing drugs. These drugs have shown promise in treating various diseases, including cancer and bacterial infections .
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices. Its unique reactivity makes it a valuable intermediate in the synthesis of functional materials .
作用機序
N-Boc-2-pyrroleboronic acid exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors and sensors. The compound can target specific molecular pathways by interacting with enzymes and proteins, thereby modulating their activity .
類似化合物との比較
- N-Boc-pyrrole-2-boronic acid MIDA ester
- 2-Furanylboronic acid
- N-Boc-indole-2-boronic acid
- 4-Mercaptophenylboronic acid
- 6-Indolylboronic acid .
Comparison: N-Boc-2-pyrroleboronic acid is unique due to its combination of a pyrrole ring and a boronic acid group, protected by a Boc group. This structure provides enhanced stability and reactivity compared to other boronic acids. The presence of the Boc group also allows for selective deprotection, making it a versatile intermediate in various synthetic pathways .
特性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h4-6,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGMJLNXIVRFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370212 | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135884-31-0 | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-2-pyrroleboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-Boc-pyrrole-2-boronic acid utilized in synthetic chemistry?
A: N-Boc-pyrrole-2-boronic acid is primarily used in Suzuki-Miyaura coupling reactions [, , , , ]. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the pyrrole ring and various aryl or heteroaryl halides. This makes it a powerful tool for building complex molecules containing the pyrrole moiety, which is frequently found in natural products and pharmaceuticals.
Q2: Can you provide examples of specific molecules synthesized using N-Boc-pyrrole-2-boronic acid?
A2: Certainly! Researchers have employed N-Boc-pyrrole-2-boronic acid in the total synthesis of several biologically active molecules. Some notable examples include:
- Ageladine A: This marine metabolite, isolated from the sponge Agelas nakamurai, exhibits angiogenesis inhibitory activity. Two independent research groups successfully synthesized Ageladine A using a Suzuki-Miyaura coupling involving N-Boc-pyrrole-2-boronic acid as a key step [, ].
- Indolizino[3,4,5-ab]isoindoles: This class of compounds was synthesized using a two-step procedure, with the initial step involving a Suzuki-coupling reaction between N-Boc-pyrrole-2-boronic acid and the corresponding 1,2-dibromobenzene [].
Q3: What makes N-Boc-pyrrole-2-boronic acid particularly suitable for these reactions?
A3: The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of the pyrrole ring serves two crucial roles:
Q4: Are there any studies examining the photophysical properties of molecules derived from N-Boc-pyrrole-2-boronic acid?
A: Yes, researchers have investigated the optical properties of compounds synthesized using N-Boc-pyrrole-2-boronic acid. For instance, pyrrolylquinoline-BF2 and BPh2 BODIPY-type analogues were synthesized, and their photophysical properties were analyzed using experimental techniques and DFT quantum chemical calculations []. These studies revealed interesting insights into the absorption, emission, and electronic properties of these compounds, highlighting their potential applications in areas like fluorescence sensing and imaging.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

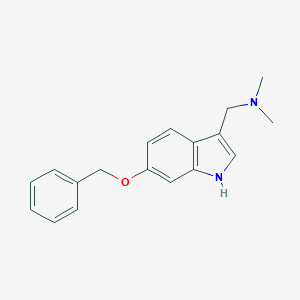
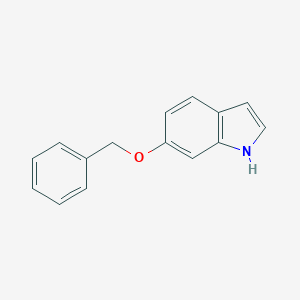
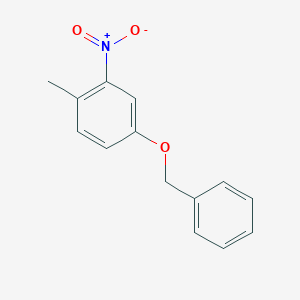

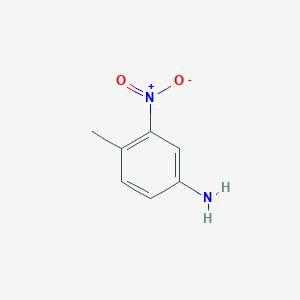
![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)
